3-(Allyloxy)pyrrolidine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 3-(allyloxy)pyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to possess antioxidant activity, suggesting they may interact with reactive oxygen species or enzymes involved in oxidative stress .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound may affect multiple biochemical pathways . For instance, its potential antioxidant activity suggests it may affect pathways related to oxidative stress .
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of pyrrolidine alkaloids can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-(Allyloxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances Additionally, this compound can bind to specific proteins, altering their conformation and activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can impact cell survival, proliferation, and differentiation, making it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate specific signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses. These molecular interactions are essential for understanding the compound’s effects at the cellular and organismal levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as oxidative stress and apoptosis, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes Additionally, this compound can be targeted to the nucleus, where it influences gene expression and cellular responses
Preparation Methods
The preparation of 3-(Allyloxy)pyrrolidine hydrochloride generally involves the following steps :
Synthesis of 3-(2-propenyloxy)pyrrole: This is achieved by treating 2-propenyl alcohol with pyrrole.
Formation of this compound: The 3-(2-propenyloxy)pyrrole is then reacted with hydrochloric acid to obtain the final product.
Chemical Reactions Analysis
3-(Allyloxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Allyloxy)pyrrolidine hydrochloride is used in various scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
3-(Allyloxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as :
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a versatile scaffold for drug discovery.
Pyrrolizines: Compounds containing a fused pyrrolidine ring, known for their biological activity.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group, used in various chemical and biological applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their therapeutic potential.
The uniqueness of this compound lies in its specific structure and the presence of the allyloxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-prop-2-enoxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-07-3 | |
Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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